molecular formula C18H19N3O2 B12939527 N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide CAS No. 89143-39-5

N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide

Cat. No.: B12939527
CAS No.: 89143-39-5
M. Wt: 309.4 g/mol
InChI Key: ZNHXQJJTQZMACR-UHFFFAOYSA-N
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Description

N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide (: 89143-39-5) is a synthetic organic compound with a molecular formula of C18H19N3O2 and a molecular weight of 309.36 g/mol . This chemical entity is built around a 1,2,4-oxadiazole heterocyclic core, a scaffold recognized for its significant versatility in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is a privileged structure known to act as a bioisostere for esters and carboxamides, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . Researchers are increasingly investigating 1,2,4-oxadiazole derivatives for a wide spectrum of biological activities. Scientific literature indicates that compounds containing this pharmacophore have demonstrated potential as anti-infective agents (including antibacterial, antifungal, and anti-parasitic activities), anti-inflammatory agents, and anticancer agents . The specific substitution pattern of this compound, featuring a propyl group on the oxadiazole ring and a benzamide moiety, provides a unique structural framework for structure-activity relationship (SAR) studies. It serves as a valuable intermediate or target molecule for researchers developing new therapeutic agents, particularly in screening programs aimed at discovering novel anti-infective or anti-inflammatory drugs . This product is provided for research and development purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

89143-39-5

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[2-(5-propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C18H19N3O2/c1-2-8-16-20-17(21-23-16)14-11-6-7-12-15(14)19-18(22)13-9-4-3-5-10-13/h3-7,9-12,16H,2,8H2,1H3,(H,19,22)(H,20,21)

InChI Key

ZNHXQJJTQZMACR-UHFFFAOYSA-N

Canonical SMILES

CCCC1N=C(NO1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Propyl-1,2,4-oxadiazole Intermediate

  • Starting materials : A substituted amidoxime (e.g., 2-(5-propyl-1,2,4-oxadiazol-3-yl)aniline precursor) is prepared by reacting an appropriate nitrile with hydroxylamine to form the amidoxime.
  • Cyclization : The amidoxime undergoes cyclodehydration with a carboxylic acid derivative or an activated ester under dehydrating conditions (e.g., using phosphorus oxychloride or polyphosphoric acid) to form the 1,2,4-oxadiazole ring.
  • Propyl group incorporation : The propyl substituent is introduced either by starting with a propyl-substituted nitrile or by alkylation of the oxadiazole ring prior to amide formation.

Formation of N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide

  • Amide coupling : The oxadiazole-substituted aniline is reacted with benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine or pyridine to form the benzamide bond.
  • Reaction conditions : Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at low to ambient temperature to control reaction rate and minimize side reactions.
  • Purification : The product is purified by recrystallization or chromatographic techniques to achieve high purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Amidoxime formation Hydroxylamine hydrochloride, base, solvent Mild heating, pH control critical
Cyclodehydration to oxadiazole POCl3 or polyphosphoric acid, heat Temperature control essential for yield
Amide bond formation Benzoyl chloride, base (Et3N), solvent Anhydrous conditions preferred
Purification Recrystallization or column chromatography Ensures removal of unreacted materials

Research Findings and Analytical Data

  • The synthesis route described yields This compound with a molecular weight of 309.4 g/mol and molecular formula C18H19N3O2.
  • Analytical characterization typically includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • The compound’s biological activity is influenced by the integrity of the oxadiazole ring and the amide linkage, making the control of reaction conditions critical.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Amidoxime formation Hydroxylamine, pH 7-9, 50-70°C High conversion to amidoxime
Cyclodehydration POCl3, 80-120°C, 2-4 hours Efficient ring closure, moderate yield
Amide coupling Benzoyl chloride, Et3N, 0-25°C, 1-3 h High yield, minimal side products
Purification Silica gel chromatography or recrystallization >95% purity achievable

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the oxadiazole structure exhibit significant anticancer properties.

Case Studies

  • In Vitro Studies : A study focused on derivatives of 1,3,4-oxadiazoles showed that these compounds could induce apoptosis in cancer cell lines such as glioblastoma. Specific derivatives were found to significantly damage DNA in these cells, leading to increased cell death .
  • Growth Inhibition : Another investigation into related oxadiazole compounds reported percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines including OVCAR-8 and NCI-H40 .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored extensively.

Case Studies

  • Bacterial and Fungal Inhibition : Research on similar compounds indicated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 1.27 µM .
  • Mechanism of Action : The mechanism is believed to involve interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, N-(2-(5-propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide may have potential applications in other therapeutic areas:

  • Anti-Diabetic Properties : Some studies suggest that related oxadiazole compounds can lower glucose levels in diabetic models, indicating potential for developing anti-diabetic agents .
  • Neuroprotective Effects : Preliminary findings suggest that oxadiazole derivatives may offer neuroprotective benefits by modulating oxidative stress pathways.

Mechanism of Action

The mechanism of action of N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole Moieties

The compound shares structural similarities with several benzamide-oxadiazole hybrids documented in the literature. Key comparisons include:

Compound Name Key Structural Differences Reported Activity/Properties Reference
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Methyl-substituted oxadiazole, thioether linkage Anticancer, antiviral applications
N1,N5-bis[4-(5-alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides Bis-oxadiazole prodrugs with glutaramide backbone Antifungal, antiprotozoal activity
N-(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)-3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methylbenzamide Di-hydroisoxazole, purine substituent Enhanced enzymatic and antiproliferative potency

Key Observations:

  • Oxadiazole Saturation: The 2,5-dihydro-oxadiazole in the target compound introduces partial saturation, which may reduce ring planarity and alter binding interactions compared to fully aromatic oxadiazoles (e.g., in ’s bis-oxadiazole prodrugs) .
  • Backbone Diversity: Unlike bis-oxadiazole prodrugs (), the target compound’s monocyclic oxadiazole linked to benzamide suggests a narrower but more target-specific pharmacological profile .

Functional Group Comparisons

  • Benzamide Linkage: The benzamide group is a common pharmacophore in kinase inhibitors and antimicrobial agents. Its presence in the target compound aligns with analogs in and , which exhibit antiproliferative and antiviral activities .
  • Heterocyclic Variations: The dihydro-oxadiazole differs from isoxazole or triazole analogs (e.g., ’s 2-thienylmethyl derivatives), which may confer distinct electronic and steric properties affecting target binding .

Biological Activity

N-(2-(5-Propyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)benzamide (CAS No. 89143-39-5) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O2, with a molecular weight of 305.36 g/mol. The compound features a benzamide structure linked to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H19N3O2
Molecular Weight305.36 g/mol
CAS Number89143-39-5
StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed promising in vitro activity against various bacterial strains. The specific IC50 values varied based on structural modifications but generally indicated effective inhibition of microbial growth .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. It has been shown to induce apoptosis in cancer cells by disrupting mitotic processes. This is particularly relevant in cancers characterized by centrosome amplification. The mechanism involves interference with protein interactions essential for mitotic spindle formation .

Key findings from recent studies include:

  • IC50 Values : The compound exhibited micromolar activity against specific cancer cell lines.
  • Mechanism of Action : It was found to inhibit key proteins involved in cell division, leading to increased multipolarity and subsequent cell death.

Study 1: In Vitro Evaluation Against Cancer Cell Lines

In a controlled laboratory setting, this compound was tested against various cancer cell lines such as HeLa and MCF7. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF715.0Disruption of mitotic spindle formation

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results were promising:

Bacterial StrainIC50 (µg/mL)
Staphylococcus aureus8.0
Escherichia coli15.0

These findings highlight the potential use of this compound as an antimicrobial agent.

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